(2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid

Catalog No.
S13954792
CAS No.
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid

Product Name

(2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid

IUPAC Name

(E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-2-6(11)12-3-5(9)10/h1-2H,3H2,(H,7,8)(H,9,10)/b2-1+

InChI Key

SELBYDWAQZQFQB-OWOJBTEDSA-N

Canonical SMILES

C(C(=O)O)OC(=O)C=CC(=O)O

Isomeric SMILES

C(C(=O)O)OC(=O)/C=C/C(=O)O

(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid, also known by its chemical structure, is an organic compound characterized by a conjugated system that includes a carboxymethoxy group and a keto-enol functional group. This compound has the molecular formula C6H8O5C_6H_8O_5 and a molecular weight of approximately 176.13 g/mol. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and potential biological activity.

Typical of α,β-unsaturated carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of adducts.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Esterification: The carboxylic acid moiety can react with alcohols in the presence of acid catalysts to form esters.

Research indicates that (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. It has been studied for its potential:

  • Antioxidant Properties: The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

The synthesis of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid can be achieved through several methods:

  • Conventional Organic Synthesis:
    • Starting from simple precursors such as malonic acid and methanol, the compound can be synthesized via a series of condensation and oxidation reactions.
    • A typical reaction involves the use of a base to deprotonate malonic acid followed by alkylation with an appropriate alkyl halide.
  • Enzymatic Synthesis:
    • Enzymatic methods utilizing specific enzymes can provide a more selective synthesis route, potentially leading to higher yields and fewer by-products.
  • Green Chemistry Approaches:
    • Recent advances in green chemistry suggest using environmentally friendly solvents and catalysts to enhance the sustainability of the synthesis process.

(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid has several applications across different fields:

  • Pharmaceutical Industry: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
  • Agriculture: The compound may serve as a precursor for agrochemicals or as a plant growth regulator.
  • Food Industry: Its antioxidant properties make it a candidate for use as a food preservative.

Studies investigating the interactions of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid with biological macromolecules have revealed:

  • Binding Affinity Studies: The compound has been shown to bind effectively to certain proteins, indicating potential roles as an inhibitor or modulator of protein function.
  • Cellular Uptake Mechanisms: Research is ongoing to understand how this compound is absorbed by cells and its subsequent metabolic pathways.

Several compounds share structural similarities with (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid. Here are some notable examples:

Compound NameCAS NumberStructural Features
(E)-4-methoxy-4-oxobut-2-enoic acid2756-87-8Contains methoxy group instead of carboxymethoxy; similar reactivity.
(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid20972-37-6Substituted phenyl group; potentially different biological activities.
(E)-4-Ethoxy-4-oxobut-2-enoic acid2459-05-4Ethoxy substitution; alters solubility and reactivity patterns.

Uniqueness

The uniqueness of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid lies in its specific combination of functional groups that confer distinct chemical properties and biological activities not fully shared by other similar compounds. Its dual functionality as both an α,β-unsaturated carbonyl compound and a carboxylic acid derivative allows for diverse reactivity profiles and potential applications in medicinal chemistry.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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